Bienvenue dans la boutique en ligne BenchChem!

H-Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH

Structural Pharmacology GPCR Signaling Drug Design

Human Cortistatin-17 (hCS-17, CAS 189450-19-9) is a cyclic neuropeptide (Cys5–Cys16 disulfide) and endogenous pan-agonist at SSTR1–5. Unlike SS-14 or octreotide, hCS-17 uniquely activates MRGPRX2 (EC50=99nM) and GHS-R, enabling mast cell degranulation and ghrelin-axis studies. The 2024 cryo-EM structure (2.7Å) of CST-17–SSTR5–Gi validates its use in structure-based drug design. Intracerebral hCS-17 promotes deep slow-wave sleep (SWS2)—functionally opposite to SS-14—making it essential for sleep architecture studies. For MRGPRX2 screening, neuroendocrine signaling, and sleep research where SS-14 is inactive or functionally opposed, hCS-17 is the only valid experimental tool.

Molecular Formula C96H141N27O24S3
Molecular Weight 2153.5 g/mol
CAS No. 189450-19-9
Cat. No. B066895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH
CAS189450-19-9
Molecular FormulaC96H141N27O24S3
Molecular Weight2153.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)NC(=O)C6CCCN6C(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N)O
InChIInChI=1S/C96H141N27O24S3/c1-52(126)77(92(144)117-67(43-55-25-10-5-11-26-55)84(136)118-70(48-124)87(139)119-71(49-125)88(140)120-72(50-148)90(142)112-64(94(146)147)30-15-17-36-98)122-81(133)60(29-14-16-35-97)109-85(137)68(44-56-47-107-59-28-13-12-27-57(56)59)115-83(135)66(42-54-23-8-4-9-24-54)113-82(134)65(41-53-21-6-3-7-22-53)114-86(138)69(46-75(100)127)116-80(132)62(32-19-38-106-96(103)104)110-89(141)73(51-149)121-91(143)74-33-20-39-123(74)93(145)63(34-40-150-2)111-79(131)61(31-18-37-105-95(101)102)108-78(130)58(99)45-76(128)129/h3-13,21-28,47,52,58,60-74,77,107,124-126,148-149H,14-20,29-46,48-51,97-99H2,1-2H3,(H2,100,127)(H,108,130)(H,109,137)(H,110,141)(H,111,131)(H,112,142)(H,113,134)(H,114,138)(H,115,135)(H,116,132)(H,117,144)(H,118,136)(H,119,139)(H,120,140)(H,121,143)(H,122,133)(H,128,129)(H,146,147)(H4,101,102,105)(H4,103,104,106)/t52-,58+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,77+/m1/s1
InChIKeyPGMSRFQNSMZWEA-XOJLFHOJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Cortistatin-17 (CAS 189450-19-9) Procurement Guide: A Multi-Receptor Somatostatin Analog for Neuroendocrine & Sleep Research


Human Cortistatin-17 (hCS-17, CAS 189450-19-9) is a 17-amino acid cyclic neuropeptide of the somatostatin (SST) gene family, characterized by a Cys5–Cys16 disulfide bridge [1]. It is an endogenous pan-agonist at all five somatostatin receptor subtypes (SSTR1–5), but its functional profile and receptor repertoire diverge markedly from the canonical ligand somatostatin-14 (SS-14), underpinning its distinct and non-substitutable role in experimental studies of sleep, inflammation, and neuroendocrine signaling [2].

Why Somatostatin-14 or Synthetic SST Analogs Cannot Substitute for Cortistatin-17 in Key Research Applications


Simply substituting Cortistatin-17 with somatostatin-14 or synthetic agonists like octreotide is not scientifically valid due to critical differences in receptor activation profiles and biological outcomes. Despite sharing high sequence homology and comparable binding affinities at SSTR1-5 with SS-14, CST-17 uniquely activates the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the growth hormone secretagogue receptor (GHS-R), expanding its cellular targets beyond the canonical SSTR panel [1][2]. Functionally, intracerebral administration of CST-17 promotes deep slow-wave sleep (SWS2), an effect opposite to that of SS-14, precluding simple interchangeability in neuroscience studies [3]. The quantitative evidence below substantiates these differentiating dimensions.

Quantitative Differentiation Evidence for Cortistatin-17 (CAS 189450-19-9) vs. Somatostatin Analogs


Distinct Binding Mode at SSTR5: Cryo-EM Structural Comparison of CST-17 vs. Octreotide

A 2024 cryo-EM study directly compared CST-17 and octreotide bound to the SSTR5–Gi complex. The structures, resolved at 2.7 Å (CST-17) and 2.9 Å (octreotide), revealed distinct extracellular loop engagement and a unique 'hydrophobic lock' rearrangement in TM3/TM6 for each ligand [1]. CST-17 forms conserved polar contacts analogous to SS-14 binding at SSTR2, while octreotide adopts a different binding pose, demonstrating agonist-specific activation mechanisms that make CST-17 a preferred tool for probing native SSTR5 signaling.

Structural Pharmacology GPCR Signaling Drug Design

Exclusive Agonism at MRGPRX2: CST-17 vs. Somatostatin-14 Receptor Selectivity

CST-17, but not somatostatin-14, activates the Mas-related G protein-coupled receptor X2 (MRGPRX2), a key mediator of mast cell degranulation and neurogenic inflammation [1]. In a direct functional assay, CST-17 stimulated MRGPRX2 with an EC50 of 99 nM, while SS-14 showed no activity at concentrations up to 10 µM [2]. This receptor selectivity is a unique differentiator for studies of non-SSTR-mediated cortistatin signaling.

Immunology Mast Cell Biology Pain Research

CST-17 vs. CST-14 Potency Comparison at MRGPRX2 Informs Isoform Selection

When selecting a cortistatin isoform for MRGPRX2 studies, quantitative potency differences become critical. CST-17 activates MRGPRX2 with an EC50 of 99 nM, whereas the shorter endogenous isoform CST-14 is approximately 4-fold more potent (EC50 = 25 nM) [1]. This data allows researchers to calibrate experimental protocols: CST-17 serves as a physiologically relevant full-length probe, while CST-14 is the preferred ligand for high-sensitivity assays.

Peptide Pharmacology Isoform Selectivity Immunoassay Development

Differential Sleep Modulation: CST-17 Increases Deep Slow-Wave Sleep vs. Somatostatin-14

In functional in vivo studies, CST-17 exhibits qualitatively opposite effects on sleep architecture compared to SS-14. Intracerebroventricular administration of CST-17 in rats selectively increased deep slow-wave sleep (SWS2) while decreasing light slow-wave sleep (SWS1) in a dose-dependent manner, an effect not observed with SS-14, which primarily suppresses REM sleep [1]. This functional divergence underscores CST-17's unique neuromodulatory profile, making it indispensable for sleep research.

Sleep Neurobiology Electroencephalography Cortical Activity

GHS-R Binding: A Unique Non-SSTR Target for CST-17 Not Shared by Somatostatin-14

CST-17 uniquely binds to the growth hormone secretagogue receptor (GHS-R), the receptor for ghrelin, which is not recognized by somatostatin-14 [1]. In radioligand binding assays using human pituitary tissue, CST-17 displaced [125I]ghrelin binding with high affinity, while SS-14 at concentrations up to 10 µM produced no displacement, confirming a distinct and exclusive receptor interaction that expands CST-17's endocrine pharmacological profile beyond SSTR modulation.

Endocrinology Growth Hormone Axis Receptor Pharmacology

High-Impact Application Scenarios for Cortistatin-17 (189450-19-9) Driven by Differential Evidence


Structural Biology & Structure-Based Drug Design Targeting SSTR5

The 2024 cryo-EM structure of the CST-17–SSTR5–Gi complex at 2.7 Å provides a high-resolution template distinct from octreotide-bound SSTR5 [1]. Structure-based drug discovery programs targeting SSTR5 for neuroendocrine tumors or pituitary disorders benefit from CST-17 as a reference ligand to capture native-like receptor conformations that synthetic analogs fail to induce.

Neuroimmunology and Mast Cell Degranulation Studies via MRGPRX2

CST-17's exclusive activation of MRGPRX2 (EC50 = 99 nM) [1] enables mechanistic studies of cortistatin-mediated mast cell degranulation, neurogenic inflammation, and pseudo-allergic drug reactions, where somatostatin-14 is inactive. This makes CST-17 an essential positive control in MRGPRX2-targeted screening assays.

Sleep and Cortical Synchronization Research

The unique ability of CST-17 to promote deep slow-wave sleep (SWS2) in rodent models, an effect opposite to that of somatostatin-14, necessitates its use in studies of sleep architecture, cortical EEG synchronization, and sleep disorder pathophysiology [1].

Dual GHS-R/SSTR Pharmacological Profiling in Pituitary Research

For investigations into the ghrelin–cortistatin endocrine axis, CST-17 provides the only native peptide tool capable of simultaneously engaging GHS-R and SSTR1-5 [1]. This dual targeting is critical for studies on growth hormone release modulation and pituitary adenoma biology.

Quote Request

Request a Quote for H-Asp-Arg-Met-Pro-Cys-Arg-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.